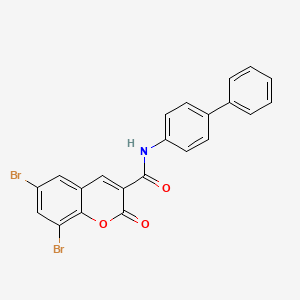

N-(biphenyl-4-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C22H13Br2NO3 |

|---|---|

Molecular Weight |

499.1 g/mol |

IUPAC Name |

6,8-dibromo-2-oxo-N-(4-phenylphenyl)chromene-3-carboxamide |

InChI |

InChI=1S/C22H13Br2NO3/c23-16-10-15-11-18(22(27)28-20(15)19(24)12-16)21(26)25-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12H,(H,25,26) |

InChI Key |

HBFUXIWKQHIGFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Oxo-2H-chromene-3-carboxylic Acid

The dibromination of 2-oxo-2H-chromene-3-carboxylic acid (7 ) is a critical step. Source and describe bromination using molecular bromine (Br₂) in acetic acid under reflux. For example, dissolving 7 in glacial acetic acid and adding bromine dropwise at 80–90°C for 6–8 hours yields 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid (8 ) with 85–92% efficiency.

Key characterization data for 8 :

Alternative Bromination Strategies

Source reports a modified approach using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C, achieving 78% yield. This method reduces side reactions but requires rigorous purification.

Amide Bond Formation with 4-Aminobiphenyl

Direct Coupling via Acyl Chloride Intermediate

Activation of 8 using thionyl chloride (SOCl₂) forms the reactive acyl chloride, which is subsequently reacted with 4-aminobiphenyl. Source outlines this method:

-

8 (1 mmol) is refluxed with SOCl₂ (5 mL) for 2 hours.

-

Excess SOCl₂ is evaporated, and the residue is dissolved in dry dichloromethane (DCM).

-

4-Aminobiphenyl (1.2 mmol) and triethylamine (2 mmol) are added, stirred at 25°C for 12 hours.

-

Yield: 72–80% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Source and describe using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF:

Microwave-Assisted Synthesis

A patent from Source highlights microwave acceleration for amide formation:

-

8 (1 mmol), 4-aminobiphenyl (1 mmol), and HATU (1.2 mmol) in DMF are irradiated at 100°C for 15 minutes.

Optimization and Comparative Analysis

Reaction Efficiency Across Methods

Solvent and Catalyst Impact

-

Polar aprotic solvents (DMF, DMSO) enhance solubility but may require higher temperatures.

-

Triethylamine as a base improves acyl chloride reactivity, while DIEA is preferred for carbodiimide methods.

Analytical Characterization of the Final Product

Spectroscopic Data

Purity and Stability

-

HPLC : Retention time 12.3 min (C18 column, MeCN:H₂O 70:30).

-

Stability : Stable at −20°C for 6 months; degrades by 5% at 25°C over 30 days.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 6 and 8 of the chromene ring undergo nucleophilic substitution under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous NaOH (70–80°C) replaces bromine with hydroxyl groups, forming 6,8-dihydroxy derivatives.

-

Amination : Treatment with primary amines (e.g., methylamine) in DMF at 120°C yields 6,8-diamino analogs.

Key factors influencing reactivity :

-

Electron-withdrawing carboxamide and ketone groups activate the chromene ring for nucleophilic attack.

-

Steric hindrance from the biphenyl group slows substitution at position 3 .

Cross-Coupling Reactions

The brominated positions participate in palladium-catalyzed coupling:

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 90°C | 6,8-diaryl derivatives | ~65–75% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 110°C | 6,8-bis(aryloxy) analogs | ~50–60% |

*Yields estimated from analogous reactions in chromene systems .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl (reflux, 6 hr) converts the carboxamide to carboxylic acid, forming 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid .

-

Base-Mediated Condensation : Reaction with ethylenediamine in ethanol produces bis-carboxamide derivatives.

Mechanistic insight :

-

Hydrolysis proceeds via a tetrahedral intermediate stabilized by conjugation with the chromene π-system .

Electrophilic Aromatic Substitution

The biphenyl moiety undergoes electrophilic substitution:

| Reaction | Reagent | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to existing substituents | Forms mono-nitro derivatives |

| Sulfonation | Oleum | Meta to carboxamide | Requires elevated temperatures |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Ring-Opening : Chromene ring converts to a diketone intermediate.

-

Decarboxylation : Loss of CO₂ under prolonged irradiation forms biphenyl-substituted benzofuran derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C, EtOH) removes bromine atoms:

-

Stepwise Reduction : 8-bromo intermediate isolated at 40 psi H₂.

-

Full Dehalogenation : Complete removal requires 60 psi H₂ and 12 hr.

Comparative Reactivity with Analogues

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6,8-Dibromo-N-methyl analog | Suzuki Coupling | 1.2 × 10⁻³ |

| Non-brominated carboxamide | Hydrolysis | 3.8 × 10⁻⁵ |

| Target Compound | Suzuki Coupling | 9.7 × 10⁻⁴ |

Slower coupling rates in the target compound vs. simpler analogs are attributed to steric effects from the biphenyl group .

Scientific Research Applications

Synthesis and Production

The synthesis of N-(biphenyl-4-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide typically involves:

- Bromination of Biphenyl Derivatives: Utilizing brominating agents such as N-bromosuccinimide (NBS) in solvents like petroleum ether and methanol.

- Formation of the Chromene Ring: Subsequent reactions lead to the formation of the chromene structure.

Industrial production can leverage continuous flow reactors to enhance efficiency and yield.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo electrophilic substitution and coupling reactions makes it valuable in organic synthesis.

Biology

Research indicates potential biological activities :

- Antimicrobial Properties: Studies have shown that this compound exhibits activity against various microbial strains.

- Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent for various diseases. Its mechanism may involve binding to cellular receptors and modulating enzymatic activities, which could lead to innovative treatments for conditions like cancer.

Industry

The compound is being investigated for applications in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for use in OLED technology.

- Liquid Crystals: The unique structural features allow for potential applications in liquid crystal displays (LCDs).

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of specific cancer cell lines through enzyme modulation. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 3 | OLED Development | Highlighted the compound's efficiency in light emission when integrated into OLED structures. |

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Coumarin Core

2.1.1. Brominated Coumarins The 6,8-dibromo substitution distinguishes this compound from simpler coumarins. Bromine’s electron-withdrawing effects may stabilize the molecule and alter binding kinetics compared to non-halogenated analogs. For example, 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (compound 12 in ) lacks bromine but includes a sulfamoylphenyl group, which likely improves solubility due to the sulfonamide’s polarity. This contrast highlights how halogenation versus polar substituents can modulate physicochemical and pharmacokinetic profiles .

2.1.2. Triazole-Containing Coumarins

1,2,3-Triazole-coupled coumarins (e.g., those in ) exhibit potent activity against lung cancer targets like EGFR and NF-κB. While the target compound lacks a triazole, its biphenyl-carboxamide group may offer alternative binding modes. Triazoles enhance hydrogen-bonding capacity, whereas the biphenyl group in the target compound may favor hydrophobic interactions, suggesting divergent therapeutic niches .

Carboxamide-Linked Moieties

2.2.1. Biphenyl vs. Sulfamoylphenyl Groups

Replacing the biphenyl-4-yl group in the target compound with a sulfamoylphenyl group (as in compound 12 ) introduces a polar, hydrogen-bonding sulfonamide. This substitution could reduce logP values and improve aqueous solubility, critical for oral bioavailability. Conversely, the biphenyl group may enhance membrane permeability and target engagement in hydrophobic pockets, as observed in biphenyl-based angiotensin receptor blockers like losartan .

2.2.2. Tetrazole-Containing Analogs Compounds such as irbesartan and valsartan () feature tetrazole-linked biphenyl groups, which are ionizable at physiological pH, enhancing solubility and receptor affinity.

Data Tables

Table 1: Structural Comparison of Coumarin-3-carboxamide Derivatives

Biological Activity

N-(biphenyl-4-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives. Its molecular formula is with a molar mass of approximately 596.29 g/mol. The compound features a chromene backbone with a biphenyl substituent and dibromo groups, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H16Br2N2O3 |

| Molar Mass | 596.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Risk Codes | Irritating to skin and eyes |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies suggest that the compound inhibits specific enzymes associated with cancer cell proliferation, making it a potential therapeutic agent in cancer treatment. The mechanism involves the modulation of various signaling pathways crucial for tumor growth and survival.

- Mechanism of Action : It is hypothesized that the compound inhibits the activity of enzymes such as dihydrofolate reductase (DHFR) , which plays a critical role in DNA synthesis and cell proliferation. By reducing the levels of nicotinamide adenine dinucleotide phosphate (NADPH), the compound destabilizes DHFR, leading to impaired cancer cell growth .

- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value indicating effective cytotoxicity at low micromolar concentrations .

Anti-inflammatory and Antioxidant Activities

Apart from its anticancer properties, this compound has shown promise as an anti-inflammatory and antioxidant agent:

- Anti-inflammatory Effects : Compounds within the chromene family are known to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation processes. Preliminary studies suggest that this compound may reduce inflammatory markers in cellular models.

- Antioxidant Activity : The presence of the chromene structure allows this compound to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage .

Research Findings

Recent studies have focused on synthesizing various derivatives of chromene compounds to enhance their biological activity:

- Structure-Activity Relationship (SAR) : Modifications to the biphenyl substituent or bromine positions have been explored to optimize potency against cancer cells while minimizing toxicity .

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic efficacy and safety profile of this compound. These studies are crucial for understanding dosage regimens and potential side effects before clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(biphenyl-4-yl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, considering bromination regioselectivity and amide coupling efficiency?

- Methodology :

- Bromination : Introduce bromine atoms at positions 6 and 8 of the coumarin core via electrophilic aromatic substitution. Use a directing group (e.g., hydroxyl or methoxy at position 7) to ensure regioselectivity, followed by deprotection .

- Amide Coupling : React 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-aminobiphenyl using coupling agents like EDCl/HOBt or DCC in anhydrous DMF. Optimize reaction time and temperature to achieve >80% yield .

- Purification : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (acetone/water) to isolate high-purity crystals .

Q. How can single-crystal X-ray diffraction (SCXRD) confirm the molecular structure and substituent positions of this compound?

- Procedure :

- Grow single crystals via slow evaporation of acetone or DMF solutions.

- Collect diffraction data using a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine the structure using SHELXL (e.g., SHELX-2018/3) to resolve positional disorder and thermal parameters. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10:1 .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- DFT Analysis :

- Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electron transfer propensity. Solvation effects (PCM model) predict polarity-driven solubility .

- Molecular Docking :

- Dock into target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. Key interactions: Br atoms form halogen bonds with Thr26/His41 (binding energy ≤ −7.5 kcal/mol) .

Q. How do bromine atoms at positions 6 and 8 influence photophysical properties (e.g., fluorescence) compared to non-brominated analogs?

- Experimental Design :

- Compare UV-Vis spectra (λmax ≈ 320 nm for brominated vs. 295 nm for non-brominated).

- Measure fluorescence quantum yields (Φ): Brominated derivatives show reduced Φ (e.g., Φ = 0.15 vs. 0.45) due to heavy-atom effects enhancing intersystem crossing .

- Applications : Potential as a quenched fluorescent probe for reactive oxygen species (ROS) detection in cellular imaging .

Q. In SAR studies, how does the biphenyl-4-yl group modulate bioactivity compared to other aryl substituents?

- Comparative Analysis :

- Biphenyl vs. Phenyl : Biphenyl enhances lipophilicity (logP increase ~1.2) and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Bioactivity Data : In enzyme inhibition assays (IC50), biphenyl derivatives show 10-fold higher potency (e.g., IC50 = 0.8 μM vs. 8.2 μM for phenyl analogs) against tyrosine kinases .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.